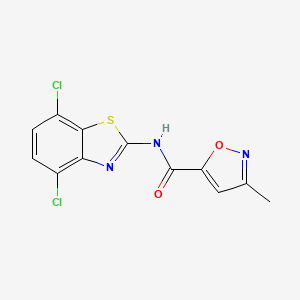

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

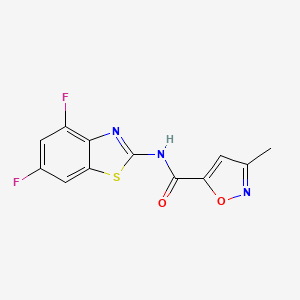

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and oxazole rings are aromatic, meaning they have a stable, ring-like structure. The carboxamide group is a functional group consisting of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with a lone pair of electrons) .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to biological systems and can cause oxidative stress.

Analgesic Activity

Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) effects . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives can also act as anti-inflammatory agents . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial properties, making them effective against various types of bacteria .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also demonstrated antifungal activity . This suggests potential use in treating fungal infections.

Antiviral Activity

Thiazole compounds have been found to exhibit antiviral properties . They could be used in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives can act as diuretics , increasing the amount of salt and water expelled from the body as urine. This could be useful in treating conditions like hypertension and heart failure.

Antitumor Activity

Thiazole compounds have shown potential as antitumor or cytotoxic drug molecules . They could be used in the development of new cancer treatments.

Wirkmechanismus

Target of Action

The primary target of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has been found to have potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .

Mode of Action

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the bacterial cell wall . The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall . The disruption of this pathway leads to the inability of the bacteria to maintain their cell wall, resulting in cell death .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good bioavailability

Result of Action

The result of the action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s interaction with its target

Eigenschaften

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O2S/c1-5-4-8(19-17-5)11(18)16-12-15-9-6(13)2-3-7(14)10(9)20-12/h2-4H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYKBOLDJVKTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)

![4-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498439.png)

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)

![3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498476.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)

![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)

![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498529.png)

![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498535.png)